molecular formula C16H15NO4 B2717159 7-((3,5-dimethylisoxazol-4-yl)methoxy)-4-methyl-2H-chromen-2-one CAS No. 670268-37-8

7-((3,5-dimethylisoxazol-4-yl)methoxy)-4-methyl-2H-chromen-2-one

Cat. No.: B2717159
CAS No.: 670268-37-8
M. Wt: 285.299
InChI Key: NQFCEJMAEFBPAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “7-((3,5-dimethylisoxazol-4-yl)methoxy)-4-methyl-2H-chromen-2-one” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been studied for their wide spectrum of biological activities and therapeutic potential .

Scientific Research Applications

Synthesis and Cytotoxic Evaluation

A novel series of derivatives linked to 1,2,4-triazoles were synthesized using a click chemistry approach, demonstrating significant cytotoxic activity against various human cancer cell lines. Among these, certain analogues showed superior cytotoxic effects compared to the parent compound, indicating their potential as potent anticancer agents. The 1,2,4-triazole derivatives, in particular, exhibited stronger antitumor activity, highlighting the importance of structural modification for enhancing biological efficacy (Liu et al., 2017).

Chemical Reactions and Derivatives

The compound undergoes various chemical reactions under specific conditions, leading to the formation of diverse derivatives with potential biological and chemical applications. For instance, reactions with phosphonium salts and stable phosphorus ylides yielded 2-substituted 6-methylbenzopyranooxazol-8-ones, indicating the compound's versatility in synthetic organic chemistry (Bezergiannidou‐Balouctsi et al., 1993).

Antimicrobial Activity and Molecular Modeling

Novel derivatives synthesized from the compound were evaluated for their in vitro antimicrobial activity, showing significant antibacterial and antifungal effects. These findings were further supported by molecular modeling studies, which provided insights into the structural basis of the observed biological activities, demonstrating the compound's potential as a scaffold for developing new antimicrobial agents (Mandala et al., 2013).

Biological Screening for Cytotoxic and Antimicrobial Effects

Derivatives of 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4,5-dimethyl-2H-chromen-2-one, including the compound , were synthesized and subjected to biological screening. Some derivatives exhibited a high degree of cytotoxic and bactericidal activity, underscoring the therapeutic potential of these compounds in combating cancer and bacterial infections (Khan et al., 2003).

Future Directions

Isoxazole derivatives have shown promising potential in various areas of research, including as inhibitors of BRD4 with anti-breast cancer activity . Therefore, the development of new synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge could be a promising direction for future research .

Properties

IUPAC Name

7-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-9-6-16(18)20-15-7-12(4-5-13(9)15)19-8-14-10(2)17-21-11(14)3/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFCEJMAEFBPAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.